Technical Guide: Chemical Profiling and Synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Technical Guide: Chemical Profiling and Synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Executive Summary
In contemporary medicinal chemistry and bioconjugation, the strategic assembly of modular pharmacophores is critical for optimizing drug efficacy and pharmacokinetic profiles. {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol (also known as 1-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazol-4-yl methanol) is a highly versatile, synthetically accessible scaffold.
This molecule integrates three distinct functional domains:
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The Oxolane (Tetrahydrofuran) Ring: A saturated cyclic ether that frequently serves as a ribose or furanose sugar mimic in nucleoside analogs, enhancing aqueous solubility and providing a hydrogen-bond acceptor[1].
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The 1,2,3-Triazole Core: A metabolically stable heterocyclic linker that acts as a robust bioisostere for trans-amide bonds, resistant to hydrolytic, oxidative, and reductive degradation[2][3].
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The Hydroxymethyl Handle: A reactive primary alcohol at the C4 position that enables downstream functionalization, including oxidation, esterification, or cross-coupling[4][5].
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, a mechanistic breakdown of its synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and validated experimental protocols.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in biological systems and organic solvents. The structural integration of the oxolane ring and the triazole core yields a highly polar yet organic-soluble molecule.
| Property | Value / Descriptor | Pharmacological Relevance |
| Chemical Formula | C₈H₁₃N₃O₂ | Low molecular weight fragment, ideal for lead optimization. |
| Molecular Weight | 183.21 g/mol | Highly efficient for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors (HBD) | 1 (-OH group) | Facilitates targeted interactions with receptor binding pockets. |
| Hydrogen Bond Acceptors (HBA) | 4 (N2, N3, Oxolane-O, Hydroxyl-O) | Strong potential for water solubility and target chelation. |
| Rotatable Bonds | 4 | Provides conformational flexibility to adapt to binding sites. |
| Topological Polar Surface Area | ~59.6 Ų | Optimal for membrane permeability; potential for CNS penetration. |
Synthesis Strategy: The CuAAC Mechanistic Workflow
The synthesis of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol relies on the highly regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6]. The reaction occurs between oxolan-2-ylmethyl azide and propargyl alcohol .
Causality of the Catalytic Cycle
The uncatalyzed Huisgen cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst fundamentally alters the reaction pathway, lowering the activation energy and exclusively yielding the 1,4-disubstituted triazole[7].
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Activation: Cu(I) coordinates with the alkyne (propargyl alcohol) to form a π-complex, significantly lowering the pKa of the terminal alkyne proton.
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Deprotonation: Base-assisted deprotonation yields a reactive Cu(I)-acetylide intermediate.
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Cycloaddition: The oxolan-2-ylmethyl azide coordinates to the copper center, forming a transient six-membered metallacycle.
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Ring Contraction: The metallacycle undergoes rapid ring contraction and protonation to release the 1,4-triazole product and regenerate the Cu(I) catalyst[8].
Mechanistic workflow of the CuAAC synthesis for the target 1,4-disubstituted triazole.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The use of specific additives (e.g., THPTA, EDTA) is strictly causal to prevent catalyst degradation and ensure product purity.
Phase 1: Preparation of Oxolan-2-ylmethyl Azide
Note: Low molecular weight organic azides pose explosion hazards. Keep the carbon-to-nitrogen ratio above 3:1 and avoid halogenated solvents during isolation.
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Tosylation: Dissolve tetrahydrofurfuryl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) containing triethylamine (1.5 equiv). Cool to 0 °C. Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise. Stir for 4 hours at room temperature.
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Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield oxolan-2-ylmethyl 4-methylbenzenesulfonate.
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Azidation: Dissolve the tosylate in anhydrous DMF. Add sodium azide (NaN₃, 1.5 equiv). Heat the mixture to 65 °C for 12 hours behind a blast shield.
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Isolation: Dilute with diethyl ether and wash extensively with water (to remove DMF and unreacted NaN₃) and brine. Carefully concentrate under reduced pressure (do not heat above 35 °C) to yield the intermediate azide[6].
Phase 2: CuAAC Synthesis of the Target Triazole
This protocol utilizes a Cu(I) stabilizing ligand (THPTA) to prevent the disproportionation of Cu(I) and the generation of reactive oxygen species, which is critical if this scaffold is being conjugated to sensitive biological molecules[8][9].
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Reagent Assembly: In a round-bottom flask, dissolve oxolan-2-ylmethyl azide (1.0 equiv) and propargyl alcohol (1.1 equiv) in a 1:1 mixture of tert-butanol and water (or DMSO/water for enhanced solubility).
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Catalyst Preparation: In a separate vial, premix CuSO₄·5H₂O (5 mol%) with the THPTA ligand (10 mol%). This pre-complexation is critical to keep Cu(I) stable once reduced[9]. Add this complex to the main reaction flask.
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Reduction: Add sodium ascorbate (15 mol%, freshly prepared in water) to the reaction mixture. The solution will typically shift from blue to pale yellow/colorless, indicating the successful generation of the active Cu(I) species[7].
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Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via TLC (staining with KMnO₄ to detect the disappearance of propargyl alcohol) or LC-MS.
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Quench and Purification: To remove the copper catalyst, add an excess of EDTA (ethylenediaminetetraacetic acid) and stir for 30 minutes until the aqueous layer turns blue (indicating Cu(II)-EDTA complexation)[9]. Extract the product with ethyl acetate, dry, and purify via silica gel flash chromatography to yield pure {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol.
Chemical Reactivity & Applications in Drug Development
Reactivity of the Hydroxymethyl Handle
The primary hydroxyl group at the C4 position of the triazole is a highly versatile synthetic handle.
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Oxidation: It can be oxidized to a formyl group (yielding a 4-formyl-1,2,3-triazole) using mild oxidants like MnO₂ or Dess-Martin periodinane. Care must be taken to avoid harsh acidic oxidants (like CrO₃) which might cleave the sensitive oxolane ether linkage[4].
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Functionalization: The hydroxyl group can be converted into a leaving group (mesylate/halide) for subsequent nucleophilic substitution, or esterified to append lipophilic tails, altering the molecule's pharmacokinetic profile[5].
Bioisosterism and Target Binding
The 1,2,3-triazole ring is a premier bioisostere in medicinal chemistry. Its planar structure, dipole moment (~5 Debye), and distance between substituents make it an excellent geometric and electronic mimic of the trans-amide bond[2]. Unlike amides, the triazole ring is completely resistant to proteolytic cleavage, making it a powerful tool for increasing the in vivo half-life of peptidomimetics[3]. Furthermore, carbohydrate and saturated ether-derived triazoles (mimicking the oxolane structure) have demonstrated potent activity as enzyme inhibitors, such as in the targeting of glycogen phosphorylase[1].
References
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry IRIS Unimore
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry PubMed (NIH)
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-alcohol Benchchem
- Synthesis of (Tetrahydrofuranyl)methyl-1,2,3-triazoles Through Alkyne–Azide Cycloaddition Catalyzed by a Dithioic Acid Copper(I) Complex Taylor & Francis
- Tandem synthesis of 1-formyl-1,2,3-triazoles PMC (NIH)
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology Jena Bioscience
- Mechanochemical Synthesis and Reactivity of 1,2,3-Triazole Carbohydrate Derivatives as Glycogen Phosphorylase Inhibitors PubMed (NIH)
- Synthesis of hydroxymethyl-1,2,3-triazoles ResearchG
Sources
- 1. Mechanochemical Synthesis and Reactivity of 1,2,3-Triazole Carbohydrate Derivatives as Glycogen Phosphorylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem synthesis of 1-formyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
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